molecular formula C15H24N2O3S B10882262 1-(2-Ethoxybenzyl)-4-(ethylsulfonyl)piperazine

1-(2-Ethoxybenzyl)-4-(ethylsulfonyl)piperazine

Cat. No.: B10882262
M. Wt: 312.4 g/mol
InChI Key: PQWUBGFWRSUXDJ-UHFFFAOYSA-N
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Description

1-(2-Ethoxybenzyl)-4-(ethylsulfonyl)piperazine is a chemical compound with the molecular formula C14H22N2O3S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxybenzyl)-4-(ethylsulfonyl)piperazine typically involves the reaction of 1-(2-ethoxybenzyl)piperazine with ethylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxybenzyl)-4-(ethylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Ethoxybenzyl)-4-(ethylsulfonyl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxybenzyl)-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can form hydrogen bonds or electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the piperazine ring can interact with receptor sites, potentially affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Ethoxybenzyl)piperazine: Lacks the ethylsulfonyl group, which may result in different chemical reactivity and biological activity.

    4-(Ethylsulfonyl)piperazine: Lacks the 2-ethoxybenzyl group, which may affect its binding affinity to molecular targets.

    1-Benzyl-4-(ethylsulfonyl)piperazine: Similar structure but with a benzyl group instead of a 2-ethoxybenzyl group.

Uniqueness

1-(2-Ethoxybenzyl)-4-(ethylsulfonyl)piperazine is unique due to the presence of both the 2-ethoxybenzyl and ethylsulfonyl groups. This combination of functional groups can result in distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H24N2O3S

Molecular Weight

312.4 g/mol

IUPAC Name

1-[(2-ethoxyphenyl)methyl]-4-ethylsulfonylpiperazine

InChI

InChI=1S/C15H24N2O3S/c1-3-20-15-8-6-5-7-14(15)13-16-9-11-17(12-10-16)21(18,19)4-2/h5-8H,3-4,9-13H2,1-2H3

InChI Key

PQWUBGFWRSUXDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)CC

Origin of Product

United States

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